Bienvenue dans la boutique en ligne BenchChem!

(5-(2-Chlorophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione

Medicinal Chemistry Structure-Activity Relationship Isomer Potency

This specific m‑tolyl regioisomer (CAS 476340‑80‑4) is the meta‑methyl variant of the aryl(furan‑2‑yl)piperazinyl methanethione class—a scaffold associated with cholinesterase and kinase inhibitory activity. The methyl position on the piperazine N‑phenyl ring directly controls molecular geometry, electronic surface potential, and steric accessibility of the thioamide pharmacophore. Substituting the ortho‑ or para‑tolyl analogs without requalification is scientifically unsound: related series show up to 10‑fold IC₅₀ shifts between regioisomers. Use this compound for SAR campaigns mapping methyl‑position effects on CNS‑penetrant targets or for kinase‑focused phenotypic screening. Confirm lot‑specific HPLC purity and request residual solvent analysis before use.

Molecular Formula C22H21ClN2OS
Molecular Weight 396.93
CAS No. 476340-80-4
Cat. No. B2795950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(2-Chlorophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione
CAS476340-80-4
Molecular FormulaC22H21ClN2OS
Molecular Weight396.93
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=CC=C4Cl
InChIInChI=1S/C22H21ClN2OS/c1-16-5-4-6-17(15-16)24-11-13-25(14-12-24)22(27)21-10-9-20(26-21)18-7-2-3-8-19(18)23/h2-10,15H,11-14H2,1H3
InChIKeyPYUIJYSBNKFFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (5-(2-Chlorophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione (CAS 476340-80-4) - Baseline Profile


(5-(2-Chlorophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione is a synthetic small molecule (MW 396.93) belonging to the aryl(furan-2-yl)piperazinyl methanethione class . Its structure combines a 5-(2-chlorophenyl)furan pharmacophore with a 4-(m-tolyl)piperazine moiety via a thioamide linkage, a scaffold associated in related series with cholinesterase and α-glucosidase inhibitory activities [1]. The compound is primarily distributed as a 95% purity research reagent for in vitro pharmacological screening .

Procurement Risk: Why (5-(2-Chlorophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione Cannot Be Interchanged with Its Isomers or In-Class Analogs


Substituting this compound with its ortho-tolyl (CAS 459192-65-5) or para-tolyl regioisomers is scientifically unsound without requalification. The position of the methyl group on the piperazine N-phenyl ring dictates the molecular geometry, electronic surface potential, and steric accessibility of the thioamide pharmacophore, directly altering target binding kinetics . In the structurally related aryl(4-phenylpiperazin-1-yl)methanethione series, even minor aryl substituent variations produced up to 10-fold shifts in AChE and BChE inhibitory IC50 values, demonstrating that flat structural analogy does not predict equipotent biological activity [1]. Furthermore, the logP of the m-tolyl isomer (predicted ~6.07 ) differs from its analogs, affecting solubility, membrane permeability, and assay compatibility in ways that demand compound-specific validation.

Head-to-Head Differentiation Evidence: (5-(2-Chlorophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione vs. Closest Analogs


Regioisomeric Differentiation: m-Tolyl vs. o-Tolyl and p-Tolyl Substitution on Piperazine

The target compound bears a 3-methylphenyl (m-tolyl) group on the piperazine nitrogen, distinguishing it from the 2-methylphenyl (o-tolyl) isomer (CAS 459192-65-5) and the 4-methylphenyl (p-tolyl) isomer (CAS not separately assigned in literature). In the broader aryl(4-phenylpiperazin-1-yl)methanethione class, a methyl substituent shift from the para to the meta position on the N-phenyl ring resulted in a 0.5–1.0 log unit improvement in AChE inhibitory activity, attributed to altered π-stacking geometry with the enzyme's peripheral anionic site [1]. While direct experimental IC50 data for this specific compound is not publicly available, this class-level SAR indicates that the m-tolyl configuration is non-trivially distinct from its regioisomers [1].

Medicinal Chemistry Structure-Activity Relationship Isomer Potency

Predicted Multi-Target Pharmacological Profile: PASS Algorithm Insights

PASS (Prediction of Activity Spectra for Substances) analysis applied to closely related derivatives of this compound class predicts a multi-target profile that includes signal transduction pathway inhibition (Pa 0.718), chloride peroxidase inhibition (Pa 0.620), and protein kinase inhibition (Pa 0.584) [1]. These Pa values denote the probability 'to be active' and are distinct from those predicted for simpler arylpiperazine methanethiones lacking the furan spacer, where lower kinase inhibitory scores (Pa < 0.5) are typically observed [1]. While this is a computational prediction rather than an experimental measurement, it provides a differential signal indicating that the 5-(2-chlorophenyl)furan-2-yl scaffold broadens the predicted target engagement spectrum compared to non-furan analogs.

In Silico Pharmacology Target Prediction Activity Spectrum

Physicochemical Differentiation: Chromatographic LogP and Predicted Solubility

The target compound, with a predicted logP of approximately 6.07 and logSw of -7.27, occupies a distinct lipophilicity window compared to its unsubstituted phenyl analog (predicted logP estimated 5.5–5.7 based on the absence of the methyl group) . The addition of a single methyl group in the meta position increases logP by approximately 0.3–0.5 units, which corresponds to a ~2–3 fold increase in the octanol-water partition coefficient. This higher lipophilicity predicts superior blood-brain barrier penetration potential (a desirable feature for CNS-targeted screening libraries) but also lower aqueous solubility, necessitating DMSO stock solution preparation for in vitro assays . In contrast, the unsubstituted phenyl analog (C21H19ClN2OS, MW 382.9 g/mol) offers higher predicted solubility but reduced membrane permeability .

ADME Properties LogP Solubility Drug-likeness

Cholinesterase Inhibitory Potential: Class-Level Benchmarking Against Donepezil

The aryl(4-phenylpiperazin-1-yl)methanethione scaffold, to which this compound belongs, has been systematically evaluated for cholinesterase inhibition. In the published series, all fourteen synthesized derivatives (4a–n) were more potent than the clinical standard donepezil against butyrylcholinesterase (BChE), and most were more potent against acetylcholinesterase (AChE) [1]. The most active compound in that series, (3-chlorophenyl)(4-phenylpiperazin-1-yl)methanethione (4k), achieved low-nanomolar IC50 values against both AChE and BChE [1]. While the 5-(2-chlorophenyl)furan-2-yl scaffold in the target compound introduces a bulkier aromatic system that may further modulate cholinesterase binding kinetics, direct experimental IC50 data for this specific compound are not yet available in the public domain. This evidence is class-level and must be interpreted as indicating potential, not proven potency.

Alzheimer's Disease Acetylcholinesterase Butyrylcholinesterase Enzyme Inhibition

Application Scenarios for (5-(2-Chlorophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione (CAS 476340-80-4) Based on Evidence


Regioisomer-Specific SAR Studies in CNS Drug Discovery

This compound is appropriate for structure-activity relationship (SAR) campaigns exploring the effect of methyl substitution position (ortho, meta, para) on piperazine N-phenyl rings for CNS-penetrant kinase or cholinesterase inhibitors. Its predicted logP of ~6.07 and the lipophilic 5-(2-chlorophenyl)furan-2-yl core make it a candidate for blood-brain barrier penetration studies, provided the procurement team verifies lot-specific purity by HPLC and requests residual solvent analysis for DMSO compatibility [1]. Note that the absence of published IC50 data for this specific regioisomer means the first experimental step must be an in-house potency determination against the target of interest; this compound is not a 'ready-to-use' positive control but rather a tool for building proprietary SAR understanding [1].

Multi-Target Kinase and Signal Transduction Screening Libraries

PASS predictions indicate a probability of 0.718 for signal transduction pathway inhibition and 0.584 for protein kinase inhibition, distinguishing this scaffold from simpler arylpiperazine analogs with lower kinase scores [1]. Procurement for inclusion in a kinase-focused screening deck is justified when the screening cascade is designed to triage hits by selectivity profiling across a panel of >50 kinases. The compound's predicted multi-target profile means it should not be used as a single-target probe; rather, its value lies in identifying novel kinase targets through phenotypic screening followed by target deconvolution [1].

Cholinesterase Inhibitor Lead Optimization Starting Point

Based on the published potency of the broader methanethione class (all derivatives surpassing donepezil against BChE), this compound can serve as a starting scaffold for medicinal chemistry optimization toward dual AChE/BChE inhibitors [2]. The furan ring provides synthetic handles for further derivatization (e.g., halogen substitution, ring expansion) that are absent in the simpler aryl methanethione series. Researchers should design initial analogs varying the chlorophenyl substitution pattern and the piperazine N-aryl group, then benchmark against donepezil and rivastigmine in parallel enzyme assays [2].

Lipophilicity-Dependent Biological Profiling in Neglected Disease Models

The PASS-predicted antimycobacterial activity (Pa 0.577) [1], combined with the compound's high lipophilicity (logP 6.07), positions it as a candidate for screening against Mycobacterium tuberculosis or other mycolic acid-rich pathogens where lipophilic compounds preferentially partition into the bacterial cell wall. Procurement for antimycobacterial screening should be accompanied by solubility optimization (e.g., formulation with cyclodextrins or liposomal carriers) and counter-screening against mammalian cell lines to establish a preliminary selectivity index, as high-logP compounds carry elevated cytotoxicity risk [1].

Quote Request

Request a Quote for (5-(2-Chlorophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.